molecular formula C16H34OSi2 B070035 1-Triethylsilyl-4-triethylsilyloxy-1-butyne CAS No. 160194-28-5

1-Triethylsilyl-4-triethylsilyloxy-1-butyne

Cat. No.: B070035
CAS No.: 160194-28-5
M. Wt: 298.61 g/mol
InChI Key: WAQSHASXNKNYSS-UHFFFAOYSA-N
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Description

1-Triethylsilyl-4-triethylsilyloxy-1-butyne is a useful research compound. Its molecular formula is C16H34OSi2 and its molecular weight is 298.61 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Organic and Organometallic Structures

    • 1,4-Bis(trimethylsilyl)buta-1,3-diyne is a crucial building block for incorporating butadiyne motifs into organic and organometallic structures (Bock & Low, 2017).
  • Polymerization Studies

    • Non-conjugated polymers such as poly (3,3-dimethyl-1-butyne) and poly (1-trimethylsilyl)-1-propyne have been synthesized and studied using metathesis catalysts, contributing to the understanding of molecular weight and monomer conversion in polymerization processes (Kunzler & Percec, 1987).
  • Hydrosilylation Reaction for Functionalization

    • Pt-catalyzed hydrosilylation of 1,3-diynes with triorganosilanes, including triethylsilane, has been developed for the regio- and stereoselective synthesis of silylated adducts, offering a method for functionalizing various diynes (Walkowiak et al., 2019).
  • Gas Separation Membrane Development

    • The development of nanostructured poly(4-methyl-2-pentyne)/silica hybrid membranes, which have applications in hydrocarbon separation from permanent gases, has been explored. These studies involve polymers like poly(1-trimethylsilyl-1-propyne) (He, Pinnau, & Morisato, 2002).
  • Chemical Synthesis and Reaction Studies

    • Research into the reaction of 1-trimethylsilyl 2-butyne with carbonyl compounds for the synthesis of α-allenic alcohols and chloroprenic derivatives showcases the chemical versatility and reactivity of these compounds (Pornet & Randrianoelina, 1981).
  • Investigation of Gas Transport Properties

    • Studies on transport properties of organic vapors through poly(1-trimethylsilyl-1-propyne) provide insights into the permeability and selectivity characteristics of these materials for potential applications in gas separation technologies (Pinnau & Toy, 1996).
  • Catalysis and Hydrogenation Research

    • Research on the selective hydrogenation of C4-alkynes over a copper on silica catalyst, involving compounds like 1-butyne and 1,3-butadiene, contributes to the understanding of catalysis and the development of more efficient industrial processes (Koeppel et al., 1994).

Safety and Hazards

The compound has been classified with the GHS07 hazard statement . The precautionary statements include P261, P280a, P304+P340, P305+P351+P338, P405, and P501a .

Properties

IUPAC Name

triethyl(4-triethylsilylbut-3-ynoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34OSi2/c1-7-18(8-2,9-3)16-14-13-15-17-19(10-4,11-5)12-6/h7-13,15H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQSHASXNKNYSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)C#CCCO[Si](CC)(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60700211
Record name [4-(Triethylsilyl)-3-butyn-1-yloxy]triethylsilane
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Molecular Weight

298.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160194-28-5
Record name Triethyl[[4-(triethylsilyl)-3-butyn-1-yl]oxy]silane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160194-28-5
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Record name Triethyl((4-(triethylsilyl)-3-butyn-1-yl)oxy)silane
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Record name [4-(Triethylsilyl)-3-butyn-1-yloxy]triethylsilane
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Record name triethyl[[4-(triethylsilyl)-3-butyn-1-yl]oxy]silane
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Synthesis routes and methods

Procedure details

3-butin-1-ol (34.99 g, 0.50 mole) was dissolved in THF (1.2 l) under nitrogen and cooled to −30° C. n-BuLi (640 ml, 1.02 mole, 1.6 M solution in n-hexane) was added dropwise to this solution within 15 minutes at such a rate that the temperature did not exceed −20° C. After 1 hour at −20° C. a solution of triethylchlorosilane (171.4 ml, 1.02 mole) in THF (300 ml) was added dropwise within 30 minutes. The cooling bath was removed and the reaction solution was stirred for 15 hours at RT. The reaction mixture was quenched with aqueous Na2CO3 solution (1%) while cooling in an ice bath and was extracted with hexane (2×500 ml). The combined organic phases were washed with saturated NaCl-Solution (300 ml) and dried over MgSO4. After filtering off the drying agent the solvents were removed on a rotary evaporator and the residue was purified by distillation (p=0.05 mbar, head temperature=115°-110° C.), triethyl(4-(triethylsilyl)but-3-inyloxy)silane (88.9 g, 60%) being obtained.
Quantity
34.99 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 L
Type
solvent
Reaction Step One
Quantity
640 mL
Type
reactant
Reaction Step Two
Quantity
171.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

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